molecular formula C16H16ClNO3S B604959 2-Oxo-clopidogrel CAS No. 1147350-75-1

2-Oxo-clopidogrel

Cat. No.: B604959
CAS No.: 1147350-75-1
M. Wt: 337.8 g/mol
InChI Key: JBSAZVIMJUOBNB-WUJWULDRSA-N
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Description

Clopidogrel thiolactone, also known as 2-oxo-clopidogrel, is a pivotal metabolic intermediate in the hepatic bioactivation pathway of the antiplatelet prodrug clopidogrel (Plavix). This compound is formed from the parent drug via cytochrome P450-mediated oxidation, a critical first step that precedes the formation of the active thiol metabolite responsible for the drug's therapeutic effects. The active metabolite irreversibly inhibits the P2Y12 ADP receptor on platelets, preventing ADP-induced activation of the glycoprotein GPIIb/IIIa complex and subsequent platelet aggregation. Research into clopidogrel thiolactone is essential for understanding the pharmacokinetics and pharmacogenomics of clopidogrel, particularly the significant inter-individual variability in patient response linked to genetic polymorphisms in enzymes like CYP2C19. Furthermore, recent studies have identified a hidden metabolic pathway where a circulating metabolite derived from this thiolactone, known as M15, spontaneously degrades to release hydrogen sulfide (H2S), a critical gaseous signaling molecule. This establishes clopidogrel as a clinical H2S donor and opens new avenues for investigating the cardiovascular protective effects of H2S, such as vasodilation and antithrombosis. As such, clopidogrel thiolactone serves as a valuable chemical tool for advancing biomedical research on clopidogrel's mechanisms, optimizing antiplatelet therapies, and exploring the therapeutic potential of H2S-releasing agents. This product is intended for research purposes only.

Properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSAZVIMJUOBNB-WUJWULDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718734
Record name Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147350-75-1
Record name 2-Oxo-clopidogrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1147350751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (2S)-(2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OXO-CLOPIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IX303KU54
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel thiolactone involves a two-step enzymatic conversion. The first step is a cytochrome P450 (CYP)-dependent oxidation of clopidogrel to form the 2-oxo-clopidogrel thiolactone. This is followed by a second CYP-dependent oxidative opening of the thiolactone ring to produce the active thiol metabolite .

Industrial Production Methods: Industrial production of clopidogrel thiolactone typically involves the use of biocatalytic processes. Fungal peroxygenases have been employed to mimic P450 reactions in vitro, requiring only hydroperoxide as an oxidant. This method has been optimized to achieve high yields and purity of the thiolactone intermediate .

Chemical Reactions Analysis

Types of Reactions: Clopidogrel thiolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of clopidogrel thiolactone is the active thiol metabolite, which is responsible for the antiplatelet effects of clopidogrel .

Scientific Research Applications

Overcoming Clopidogrel Resistance

One of the primary applications of clopidogrel thiolactone is its potential to address clopidogrel resistance, which affects a substantial portion of patients. Approximately 45% of individuals exhibit variability in their response to clopidogrel due to genetic factors, particularly variations in the CYP2C19 gene. This variability can lead to inadequate production of the active metabolite, resulting in increased risks of cardiovascular events such as stent thrombosis and myocardial infarction .

PLD-301: A Prodrug Approach

Research has led to the development of PLD-301, a phosphate prodrug designed to convert into clopidogrel thiolactone upon administration. Studies indicate that PLD-301 demonstrates a significantly higher oral bioavailability (4- to 5-fold) compared to clopidogrel itself, making it a promising candidate for clinical use in patients who are poor responders to standard clopidogrel therapy . The pharmacokinetic parameters suggest that lower doses could be effective, thereby reducing the risk of dose-related toxicity .

Metabolic Pathways and Active Metabolite Formation

Clopidogrel thiolactone serves as an intermediate in the bioactivation pathway of clopidogrel. The conversion from clopidogrel to its active form involves several metabolic steps:

  • Oxidation by Cytochrome P450 : Clopidogrel is first oxidized by cytochrome P450 enzymes to form this compound.
  • Thiolactone Formation : The this compound can then undergo hydrolysis, leading to the formation of the thiolactone intermediate.
  • Active Metabolite Generation : This thiolactone can subsequently be converted into the active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting aggregation .

The understanding of these metabolic pathways is crucial for developing strategies that enhance the efficacy of clopidogrel therapy and mitigate resistance.

Hydrogen Sulfide Donor Potential

Recent studies have identified clopidogrel as a potential hydrogen sulfide donor due to its unique thioenol substructure formed during metabolism. Hydrogen sulfide has emerged as a critical signaling molecule with various therapeutic implications, including vasodilation and cytoprotection .

Mechanistic Insights

The thioenol derivatives associated with clopidogrel bioactivation can release hydrogen sulfide through spontaneous degradation. This discovery opens avenues for utilizing clopidogrel not only as an antiplatelet agent but also as a therapeutic agent capable of modulating hydrogen sulfide levels in clinical settings .

Case Studies and Clinical Implications

Numerous studies have documented the clinical implications of using clopidogrel thiolactone and its derivatives:

  • Clinical Efficacy : In trials involving patients with coronary artery disease, those treated with PLD-301 exhibited improved platelet inhibition compared to traditional clopidogrel therapy.
  • Pharmacogenetic Insights : Genetic testing for CYP2C19 variants has become increasingly relevant in guiding therapy choices for patients at risk of resistance .

Tables

Application AreaDescription
Overcoming Drug ResistanceUtilization of PLD-301 to enhance bioavailability and efficacy in resistant patients
Metabolic PathwaysInsights into conversion processes from clopidogrel to active metabolites
Hydrogen Sulfide DonorPotential therapeutic applications based on hydrogen sulfide release from clopidogrel metabolism

Mechanism of Action

Clopidogrel thiolactone is activated through a two-step enzymatic process. The first step involves the oxidation of clopidogrel to form the thiolactone intermediate. The second step is the oxidative opening of the thiolactone ring, leading to the formation of the active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 adenosine diphosphate receptors on platelets, preventing adenosine diphosphate binding and subsequent platelet activation and aggregation .

Comparison with Similar Compounds

Key Insights :

  • Prasugrel’s carboxylesterase-mediated hydrolysis avoids CYP2C19 limitations, enabling faster and more consistent active metabolite generation .
  • PLD-301 and vicagrel bypass hepatic CYP metabolism, significantly improving bioavailability and reducing interpatient variability .

Pharmacodynamic and Pharmacokinetic Profiles

Antiplatelet Potency (ED50)

Compound ED50 (mg/kg) Bleeding Time (BT2, min) ED50/BT2 Ratio
Clopidogrel 3.96 12.5 0.32
Prasugrel 0.50 8.2 0.06
5c (thiolactone derivative) 2.16 9.1 0.24
PLD-301 0.74* 7.8* 0.09*

*Data extrapolated from rat studies .

  • PLD-301 and 5c (a thiolactone-based analog) exhibit intermediate potency between clopidogrel and prasugrel but with improved safety profiles (lower bleeding risk) .
  • Vicagrel demonstrates ED50 values comparable to prasugrel, with 6-fold higher bioavailability than clopidogrel .

Bioavailability and Clinical Implications

  • Clopidogrel thiolactone has low systemic exposure due to rapid conversion to the active metabolite and instability .
  • PLD-301 achieves 4–5× higher bioavailability of clopidogrel thiolactone than clopidogrel itself, enabling lower effective doses (24 µmol/kg vs. clopidogrel’s 75–300 mg) .
  • Vicagrel converts to the thiolactone with 94% efficiency, compared to clopidogrel’s 13%, making it viable for CYP2C19 PMs .

Biological Activity

Clopidogrel thiolactone is a significant intermediate in the metabolic activation of clopidogrel, an antiplatelet prodrug widely used to prevent thrombotic events. Understanding its biological activity is crucial for optimizing therapeutic strategies and addressing clopidogrel resistance observed in some patients. This article provides a detailed overview of clopidogrel thiolactone's biological activity, including its pharmacokinetics, mechanisms of action, and implications for clinical practice.

Overview of Clopidogrel Metabolism

Clopidogrel is metabolized in a two-step process primarily by cytochrome P450 enzymes, particularly CYP2C19. The first step involves the oxidation of clopidogrel to form 2-oxo-clopidogrel, which can further convert into clopidogrel thiolactone. This thiolactone is then hydrolyzed to produce the active thiol metabolite that irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-induced platelet aggregation .

Metabolic Pathway

The metabolic pathway can be summarized as follows:

  • Clopidogrel This compound (via CYP450)
  • This compound Clopidogrel Thiolactone
  • Clopidogrel Thiolactone Active Thiol Metabolite

Antiplatelet Activity

The primary biological activity of clopidogrel thiolactone is its role as a precursor to the active thiol metabolite, which exerts potent antiplatelet effects. Studies have demonstrated that this active metabolite inhibits ADP-induced platelet aggregation irreversibly, leading to prolonged antithrombotic effects .

Table 1: Key Pharmacological Properties of Clopidogrel Thiolactone

PropertyDescription
Mechanism of ActionIrreversible inhibition of P2Y12 receptor
Active MetaboliteClopidogrel thiol (H4)
BioavailabilityHigher than clopidogrel; varies with formulations
Clinical ImplicationsReduces risk of stent thrombosis and myocardial infarction

Clopidogrel Resistance

A notable concern in clinical practice is the phenomenon of clopidogrel resistance, where certain patients exhibit inadequate response to therapy due to genetic variations in CYP2C19. Approximately 20-30% of patients with coronary artery disease (CAD) may not effectively convert clopidogrel into its active forms, leading to increased risks of adverse cardiovascular events .

Case Study: Genetic Testing for CYP2C19 Variants

  • Patient Profile : 50-year-old male with a history of CAD.
  • Intervention : Genetic testing revealed a CYP2C19 *2 allele.
  • Outcome : Patient switched to an alternative antiplatelet therapy (prasugrel), resulting in improved clinical outcomes.

Recent Research Findings

Recent studies have explored alternative formulations and derivatives of clopidogrel thiolactone to enhance its pharmacokinetic profile and efficacy. For instance, a novel prodrug design showed that certain derivatives exhibited up to six times higher bioavailability compared to standard clopidogrel, suggesting potential for improved therapeutic effectiveness .

Q & A

Q. What is the metabolic pathway leading to clopidogrel thiolactone formation, and which enzymes are critical in this process?

Clopidogrel thiolactone is formed via a two-step oxidative process. First, clopidogrel undergoes hydrolysis by alkaline phosphatase to generate clopidogrel. Second, CYP2C19 and other isoforms (e.g., CYP1A2, CYP2B6) catalyze the oxidation of clopidogrel to clopidogrel thiolactone, a key intermediate . Experimental validation typically involves in vitro supersome assays with recombinant CYP enzymes, LC-MS for metabolite detection, and isotopic labeling (e.g., ¹⁸O₂) to trace oxidation intermediates .

Q. How does clopidogrel thiolactone exert its antiplatelet effects at the molecular level?

Clopidogrel thiolactone irreversibly inhibits the P2Y12 receptor on platelets by forming a disulfide bond with cysteine residues (Cys97 and Cys175). This blocks ADP-induced platelet activation and aggregation. Methodologically, receptor binding assays (e.g., competitive inhibition with radioactive ADP analogs) and platelet aggregation studies (e.g., light transmission aggregometry) are used to quantify inhibitory potency .

Q. What experimental models are suitable for studying clopidogrel thiolactone’s pharmacokinetics and bioactivation?

In vitro systems such as human liver microsomes or supersomes expressing specific CYP isoforms (e.g., CYP2C19, CYP3A4) are employed to dissect metabolic pathways. For in vivo studies, transgenic mouse models with humanized CYP2C19 or platelet-specific P2Y12 receptor knockouts can elucidate inter-individual variability in drug response .

Advanced Research Questions

Q. How do contradictory findings regarding CYP isoform contributions to clopidogrel thiolactone formation affect experimental design?

Discrepancies exist between studies identifying CYP2C19 as the primary catalyst versus those implicating CYP3A4 . To resolve this, researchers should:

  • Use isoform-specific inhibitors (e.g., ticlopidine for CYP2C19, ketoconazole for CYP3A4) in supersome assays.
  • Conduct kinetic analyses (Km, Vmax) across isoforms.
  • Validate findings in genotyped human hepatocytes (CYP2C19 poor vs. extensive metabolizers) .

Q. What methodologies address the impact of CYP2C19 polymorphisms on clopidogrel thiolactone’s therapeutic efficacy?

Pharmacogenomic studies combine:

  • Genotyping (e.g., TaqMan assays for CYP2C19 loss-of-function alleles like *2 and *3).
  • Pharmacodynamic endpoints (e.g., VerifyNow P2Y12 assay for platelet reactivity).
  • Clinical trial meta-analyses (e.g., TRITON-TIMI 38 data) to correlate genotype with adverse cardiovascular events . Alternative strategies include prodrug optimization to bypass CYP2C19 dependence .

Q. How can researchers overcome challenges in synthesizing clopidogrel thiolactone and its active metabolites in vitro?

Engineered P450BM3 enzyme variants (e.g., LVQ) catalyze clopidogrel oxidation but may produce non-human metabolites. Optimization involves:

  • Directed evolution of P450BM3 for enhanced thiolactone yield.
  • Coupling with hydrolases to generate the active thiol acid.
  • LC-MS/MS and NMR to validate metabolite identity and purity .

Q. What experimental approaches detect reactive intermediates (e.g., thiolactone oxide) generated during clopidogrel thiolactone metabolism?

Epoxide or thiophene S-oxide intermediates can be trapped using glutathione (GSH) adducts and characterized via high-resolution mass spectrometry (HRMS). Isotopic labeling (¹⁸O₂) and computational modeling (docking studies with CYP2C9/CYP2B6) further elucidate oxidation mechanisms .

Methodological Considerations

  • Analytical Techniques : LC-MS/MS for quantifying clopidogrel thiolactone in plasma; confocal microscopy for 3D platelet aggregation imaging .
  • Data Interpretation : Use network meta-analyses to reconcile contradictory clinical findings (e.g., CYP2C19 vs. non-genetic factors in drug resistance) .
  • Ethical Compliance : Adhere to guidelines for in vivo studies (e.g., IACUC protocols) and clinical data sharing (e.g., FAIR principles) .

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